![molecular formula C11H11BrFNO B1373996 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide CAS No. 1250447-42-7](/img/structure/B1373996.png)
4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide
Overview
Description
4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C11H11BrFNO . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide consists of a benzamide core with bromo, fluoro, cyclopropyl, and methyl substituents . The exact 3D structure would require more detailed spectroscopic analysis.Scientific Research Applications
Radiosynthesis and Evaluation for PET Ligands
4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide and its derivatives have been explored in the development of new PET (Positron Emission Tomography) ligands. For instance, [(18)F]FITM, a derivative, was synthesized and evaluated for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. This derivative shows promise as a PET ligand for in vivo evaluation of mGluR1, crucial in neuroimaging studies (Yamasaki et al., 2011).
Synthesis of Narwedine-type Enones
Research has demonstrated the potential of 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide in the synthesis of complex organic compounds like narwedine-type enones. This process involves photochemical cyclization, illustrating the compound's utility in organic synthesis and pharmaceutical development (Kametani et al., 1972).
Imaging of Dopamine D2 Receptors
Compounds structurally related to 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide, such as [(11)C]4, have been synthesized and evaluated for their binding characteristics to dopamine D2 receptors. This has implications for brain imaging and understanding neurological disorders (Airaksinen et al., 2008).
Novel Crystalline Forms and NK1/NK2 Antagonism
Studies have reported on the development of specific crystalline forms of compounds similar to 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide. These forms have potential applications in treating various disorders like asthma, gastrointestinal diseases, pain, and depression, indicating its versatility in medical applications (Norman, 2008).
Insecticidal Activities
Research into meta-diamide compounds containing a cyclopropyl group, structurally related to 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide, has shown promising insecticidal activities. This highlights the compound's potential application in agriculture and pest control (Luo et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-14(8-3-4-8)11(15)7-2-5-9(12)10(13)6-7/h2,5-6,8H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUQLRYMMOJNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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